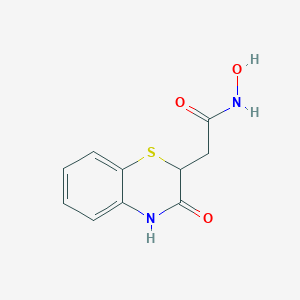

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O3S .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazine ring, which is a system containing a benzene ring fused with a thiazine ring . The compound also contains an acetamide group attached to the benzothiazine ring .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to have antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.

Antiviral Activity

The same ring has also been associated with antiviral activity . This indicates that the compound could be explored for its potential use in antiviral therapies.

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive properties . This suggests that the compound could be used in the treatment of high blood pressure.

Antidiabetic Activity

The compound’s ring structure has been associated with antidiabetic activity . This indicates that the compound could potentially be used in the management of diabetes.

Anticancer Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer properties . This suggests that the compound could be explored for its potential use in cancer therapies.

KATP Channel Activators

The compound has been evaluated as a pancreatic β-cells KATP-channel opener . This suggests that it could be used in the treatment of conditions related to the function of pancreatic β-cells, such as diabetes.

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have properties of AMPA receptor modulators . This indicates that the compound could be used in the treatment of neurological disorders.

HCV Polymerase Inhibitors

A series of compounds similar to our compound have been screened as HCV polymerase inhibitors . This suggests that the compound could potentially be used in the treatment of Hepatitis C.

Mecanismo De Acción

Target of Action

The primary target of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is an enzyme known as DIMBOA-beta-D-glucosidase . This enzyme is involved in the production of hydroxamic acids from hydroxamic acid glucosides .

Mode of Action

The compound interacts with its target enzyme, DIMBOA-beta-D-glucosidase, and acts as a substrate for it . The interaction between the compound and the enzyme leads to the production of hydroxamic acids .

Biochemical Pathways

The compound is involved in the biochemical pathway that leads to the production of hydroxamic acids from hydroxamic acid glucosides . Hydroxamic acids are known to play a role in plant defense against pests .

Pharmacokinetics

The compound’s interaction with its target enzyme suggests that it may be metabolized in the process of producing hydroxamic acids .

Result of Action

The action of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide results in the production of hydroxamic acids . These acids are known to play a role in plant defense against pests .

Propiedades

IUPAC Name |

N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDWCJNGBPZOBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381168 |

Source

|

| Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

CAS RN |

175202-81-0 |

Source

|

| Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide identified as a potential Enterococcus faecalis peptide deformylase inhibitor?

A1: Researchers used a combined approach of virtual screening and microbiological assays. First, they virtually screened the ZINC database, targeting the binding site of Enterococcus faecalis peptide deformylase. N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide was among the compounds identified through this virtual screening process. Subsequent microbiological assays confirmed its growth inhibition activity against Enterococcus faecalis [].

Q2: What is the significance of identifying new Enterococcus faecalis peptide deformylase inhibitors?

A2: The increasing threat of antibacterial resistance necessitates the discovery of new antibiotics with novel mechanisms of action []. Peptide deformylase, an enzyme essential for bacterial protein synthesis, represents a promising target for new antibacterial agents. Identifying potent inhibitors of this enzyme, like N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, offers a potential solution to combat antibiotic resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)